

6-Chloro-1H-benzimidazol-1-amine chemical properties and structure

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Compound of Interest		
Compound Name:	6-Chloro-1H-benzimidazol-1-	
	amine	
Cat. No.:	B1625894	Get Quote

An In-depth Technical Guide to 6-Chloro-1H-benzimidazol-2-amine

Disclaimer: The following information pertains to 6-Chloro-1H-benzimidazol-2-amine, as extensive literature searches did not yield specific data for **6-Chloro-1H-benzimidazol-1-amine**. It is presumed that the intended compound of interest is the 2-amine isomer, a more commonly referenced and utilized chemical entity in research and development.

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental data for 6-Chloro-1H-benzimidazol-2-amine, tailored for researchers, scientists, and professionals in drug development.

Chemical Properties and Structure

6-Chloro-1H-benzimidazol-2-amine is a heterocyclic aromatic organic compound. Its structure consists of a benzene ring fused to an imidazole ring, with a chlorine atom substituted on the benzene ring and an amine group attached to the imidazole ring.

Structure:



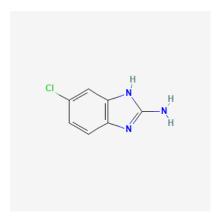


Figure 1: Chemical structure of 6-Chloro-1H-benzimidazol-2-amine.

The key chemical properties of 6-Chloro-1H-benzimidazol-2-amine are summarized in the table below for easy reference and comparison.

Property	Value	Source
Molecular Formula	C7H6CIN3	[1][2][3]
Molecular Weight	167.6 g/mol	[1][3]
CAS Number	5418-93-9	[1][3]
Boiling Point	402.5 °C	[3]
рКа	10.16 ± 0.10 (Predicted)	[1]
Canonical SMILES	C1=CC2=C(C=C1Cl)NC(=N2) N	[1][3]
InChI	InChI=1S/C7H6CIN3/c8-4-1-2- 5-6(3-4)11-7(9)10-5/h1-3H, (H3,9,10,11)	[1]
Hydrogen Bond Donor Count	2	[1]
Hydrogen Bond Acceptor Count	2	[1]
Topological Polar Surface Area	54.7 Ų	[1]



Experimental Protocols Synthesis of 6-Chloro-1H-benzimidazole Derivatives

A general method for the synthesis of 6-substituted 1H-benzimidazole derivatives involves the condensation of a substituted o-phenylenediamine with various aromatic aldehydes.[4][5][6] The following is a representative protocol based on literature descriptions.

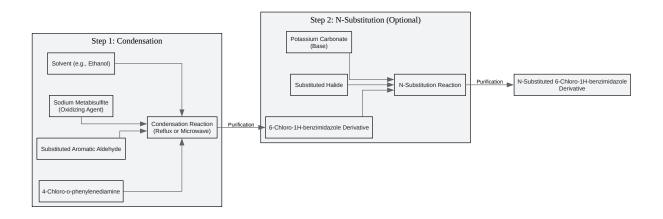
Materials:

- 4-Chloro-o-phenylenediamine
- Substituted aromatic aldehyde
- Sodium metabisulfite
- Solvent (e.g., ethanol)
- Potassium carbonate (for N-substitution)
- Substituted halide (for N-substitution)

Procedure:

- Condensation: A mixture of 4-chloro-o-phenylenediamine and a substituted aromatic
 aldehyde is refluxed in a suitable solvent, such as ethanol, in the presence of an oxidizing
 agent like sodium metabisulfite.[4][5][6] Microwave-assisted methods can also be employed
 to reduce reaction times and improve yields.[5]
- Work-up and Purification: After the reaction is complete, the mixture is cooled, and the solid
 product is collected by filtration. The crude product is then purified by recrystallization from
 an appropriate solvent.
- N-Substitution (Optional): To synthesize N-substituted derivatives, the 6-chloro-1H-benzimidazole product is reacted with a substituted halide in the presence of a base like potassium carbonate.[4][5][6] This reaction can also be performed using conventional heating or microwave irradiation.[5]





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Caption: General synthesis workflow for 6-chloro-1H-benzimidazole derivatives.

Biological Activity and Signaling Pathways

Derivatives of 6-chloro-1H-benzimidazole have shown promising biological activities, particularly as antimicrobial and anticancer agents.[7][4][5]

Antimicrobial and Anticancer Activity

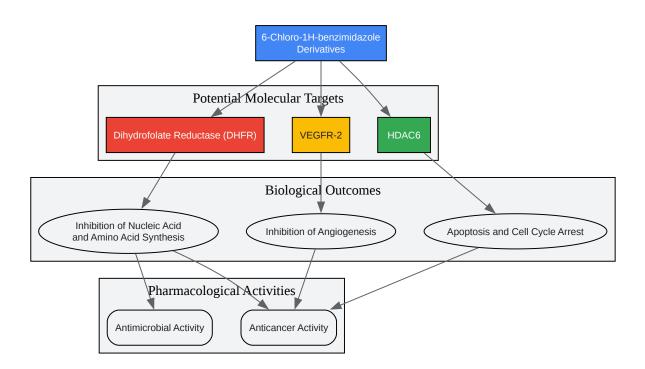
Several studies have reported the synthesis of N-substituted 6-chloro-1H-benzimidazole derivatives and their evaluation for antibacterial, antifungal, and anticancer activities.[7][4][5] Some of these compounds have exhibited potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), and fungal species like Candida albicans and Aspergillus niger.[7][5]



Furthermore, certain derivatives have demonstrated significant anticancer activity against various cell lines.[7][4][5] Molecular docking studies suggest that these biological activities may be attributed to the inhibition of specific molecular targets.[7][4][6]

Potential Signaling Pathway and Molecular Targets

- Dihydrofolate Reductase (DHFR): Molecular docking studies have identified dihydrofolate reductase from Staphylococcus aureus as a potential target for both the antimicrobial and anticancer activities of these compounds.[7][4][6] DHFR is a crucial enzyme in the synthesis of nucleic acids and amino acids.
- Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Histone Deacetylase 6
 (HDAC6): For anticancer activity, VEGFR-2 and HDAC6 have also been proposed as
 potential targets.[7][4][6] VEGFR-2 is a key mediator of angiogenesis, a critical process for
 tumor growth and metastasis. HDAC6 is involved in regulating gene expression and protein
 function, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells.





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